Cas no 96735-14-7 (Methyl 3-(3-chloroisoxazol-5-yl)propanoate)
Methyl 3-(3-chloroisoxazol-5-yl)propanoate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 3-(3-chloroisoxazol-5-yl)propanoate
- STK500377
- MFCD08741846
- CS-0210346
- 96735-14-7
- SCHEMBL10720626
- methyl 3-(3-chloro-1,2-oxazol-5-yl)propanoate
- ALBB-005452
- AKOS004123363
- VS-02320
- Methyl3-(3-chloroisoxazol-5-yl)propanoate
- BBL010110
- methyl 3-(3-chloroisoxazol-5-yl)propanoate, AldrichCPR
- H23855
-
- MDL: MFCD08741846
- Inchi: 1S/C7H8ClNO3/c1-11-7(10)3-2-5-4-6(8)9-12-5/h4H,2-3H2,1H3
- InChI Key: KHVNKFJAMQCOCX-UHFFFAOYSA-N
- SMILES: ClC1C=C(CCC(=O)OC)ON=1
Computed Properties
- Exact Mass: 189.0192708Da
- Monoisotopic Mass: 189.0192708Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 52.3Ų
Methyl 3-(3-chloroisoxazol-5-yl)propanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M238940-250mg |
Methyl 3-(3-chloroisoxazol-5-yl)propanoate |
96735-14-7 | 250mg |
$ 185.00 | 2022-06-04 | ||
| TRC | M238940-500mg |
Methyl 3-(3-chloroisoxazol-5-yl)propanoate |
96735-14-7 | 500mg |
$ 300.00 | 2022-06-04 | ||
| TRC | M238940-1000mg |
Methyl 3-(3-chloroisoxazol-5-yl)propanoate |
96735-14-7 | 1g |
$ 480.00 | 2022-06-04 | ||
| Chemenu | CM531126-1g |
Methyl3-(3-chloroisoxazol-5-yl)propanoate |
96735-14-7 | 97% | 1g |
$176 | 2024-07-18 | |
| abcr | AB376369-500 mg |
Methyl 3-(3-chloro-1,2-oxazol-5-yl)propanoate |
96735-14-7 | 500mg |
€205.60 | 2023-06-20 | ||
| abcr | AB376369-1 g |
Methyl 3-(3-chloro-1,2-oxazol-5-yl)propanoate |
96735-14-7 | 1g |
€239.00 | 2023-06-20 | ||
| abcr | AB376369-500mg |
Methyl 3-(3-chloro-1,2-oxazol-5-yl)propanoate; . |
96735-14-7 | 500mg |
€205.00 | 2025-04-14 | ||
| abcr | AB376369-1g |
Methyl 3-(3-chloro-1,2-oxazol-5-yl)propanoate; . |
96735-14-7 | 1g |
€237.00 | 2025-04-14 | ||
| A2B Chem LLC | AI98017-250mg |
Methyl 3-(3-chloroisoxazol-5-yl)propanoate |
96735-14-7 | 95% | 250mg |
$97.00 | 2024-07-18 | |
| A2B Chem LLC | AI98017-1g |
Methyl 3-(3-chloroisoxazol-5-yl)propanoate |
96735-14-7 | 95% | 1g |
$209.00 | 2024-07-18 |
Methyl 3-(3-chloroisoxazol-5-yl)propanoate Suppliers
Methyl 3-(3-chloroisoxazol-5-yl)propanoate Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on Methyl 3-(3-chloroisoxazol-5-yl)propanoate
Methyl 3-(3-chloroisoxazol-5-yl)propanoate: A Comprehensive Overview
Methyl 3-(3-chloroisoxazol-5-yl)propanoate (CAS No. 96735-14-7) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, particularly in the development of novel therapeutic agents. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent advancements in the study of Methyl 3-(3-chloroisoxazol-5-yl)propanoate.
The chemical structure of Methyl 3-(3-chloroisoxazol-5-yl)propanoate is defined by its ester functional group and a substituted isoxazole ring. The presence of the chloro substituent on the isoxazole ring imparts unique electronic and steric properties to the molecule, which can influence its reactivity and biological activity. The ester group, on the other hand, can be readily hydrolyzed under certain conditions, making this compound a valuable intermediate in synthetic pathways.
One of the key areas of research involving Methyl 3-(3-chloroisoxazol-5-yl)propanoate is its role as a building block in the synthesis of bioactive molecules. Recent studies have demonstrated that compounds derived from this ester exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of Methyl 3-(3-chloroisoxazol-5-yl)propanoate showed potent inhibition against specific cancer cell lines, suggesting their potential as lead compounds for drug development.
The synthesis of Methyl 3-(3-chloroisoxazol-5-yl)propanoate has been extensively explored to optimize yield and purity. One common synthetic route involves the reaction of 3-chloroisoxazole with an appropriate carboxylic acid or its derivative, followed by esterification with methanol. Advanced techniques such as microwave-assisted synthesis and catalytic methods have also been employed to enhance the efficiency and scalability of the process. These advancements have not only improved the accessibility of this compound but also paved the way for its broader application in pharmaceutical research.
In addition to its potential as a therapeutic agent, Methyl 3-(3-chloroisoxazol-5-yl)propanoate has been investigated for its use in agrochemicals and materials science. Its unique chemical properties make it suitable for applications where stability and reactivity are crucial. For example, recent studies have explored its use as a functional monomer in polymer synthesis, leading to the development of novel materials with enhanced performance characteristics.
The biological activity of Methyl 3-(3-chloroisoxazol-5-yl)propanoate has been a focal point of numerous research efforts. In vitro studies have shown that this compound can modulate various cellular processes, including apoptosis and cell cycle progression. These findings have implications for understanding disease mechanisms and developing targeted therapies. Moreover, computational methods such as molecular docking and molecular dynamics simulations have provided insights into the binding interactions between Methyl 3-(3-chloroisoxazol-5-yl)propanoate and its biological targets, further elucidating its mechanism of action.
The safety profile of Methyl 3-(3-chloroisoxazol-5-yl)propanoate is another critical aspect that has been thoroughly evaluated. Toxicological studies have indicated that this compound exhibits low toxicity at relevant concentrations, making it suitable for further development as a pharmaceutical candidate. However, ongoing research is necessary to fully understand its long-term effects and potential side effects.
In conclusion, Methyl 3-(3-chloroisoxazol-5-yl)propanoate (CAS No. 96735-14-7) is a multifaceted compound with significant potential in various scientific domains. Its unique chemical structure and diverse biological activities make it an attractive target for further investigation and application development. As research continues to advance, it is likely that new insights and applications will emerge, further solidifying the importance of this compound in the fields of medicinal chemistry and pharmaceutical research.
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